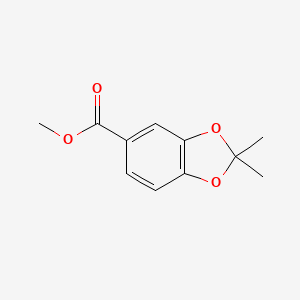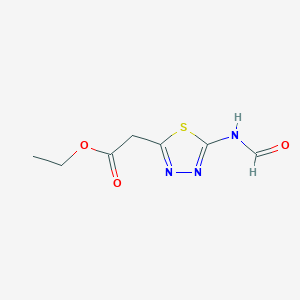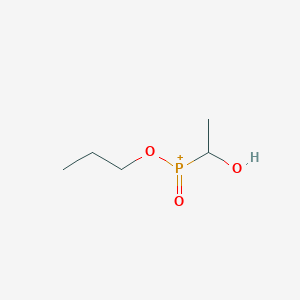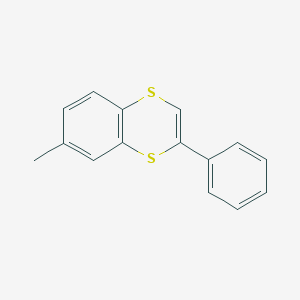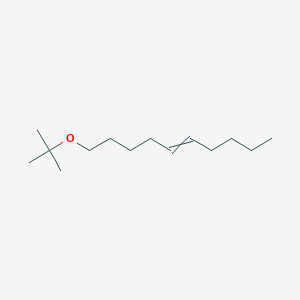
1-tert-Butoxydec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxydec-5-ene is an organic compound with the molecular formula C14H28O . It is characterized by the presence of a tert-butoxy group attached to a dec-5-ene chain. This compound is notable for its applications in organic synthesis and its unique structural properties, which make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butoxydec-5-ene can be synthesized through the reaction of 5-decen-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an ether bond between the alcohol and the tert-butyl group. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures (25-40°C).
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butoxydec-5-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the dec-5-ene chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Epoxides: Formed through oxidation of the double bond.
Alkanes: Formed through reduction of the double bond.
Substituted Ethers: Formed through nucleophilic substitution of the tert-butoxy group.
Aplicaciones Científicas De Investigación
1-tert-Butoxydec-5-ene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable ethers.
Catalysis: Used as a ligand or a reactant in catalytic processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butoxydec-5-ene involves its ability to participate in various chemical reactions due to the presence of the tert-butoxy group and the double bond. The tert-butoxy group can act as a leaving group in substitution reactions, while the double bond can undergo addition or oxidation reactions. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
1-tert-Butoxyhex-5-ene: Similar structure but with a shorter carbon chain.
1-tert-Butoxyoct-5-ene: Similar structure but with an intermediate carbon chain length.
1-tert-Butoxydec-3-ene: Similar structure but with the double bond at a different position.
Uniqueness: 1-tert-Butoxydec-5-ene is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and applications. The presence of the tert-butoxy group also imparts stability and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
87147-75-9 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]dec-5-ene |
InChI |
InChI=1S/C14H28O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h8-9H,5-7,10-13H2,1-4H3 |
Clave InChI |
SZZKDLONIWJKSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


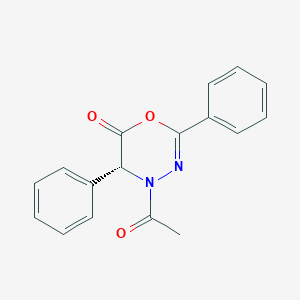


![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
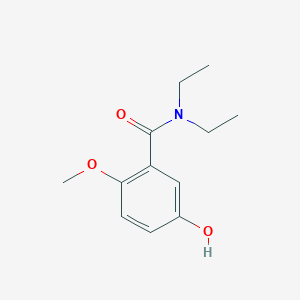
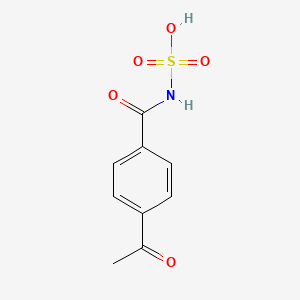
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

